molecular formula C13H15ClN2O2 B2585898 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide CAS No. 540518-40-9

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B2585898
CAS No.: 540518-40-9
M. Wt: 266.73
InChI Key: XSHHGYIVPDNUMC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide is a synthetic organic compound that features a pyrrolidinone ring, a benzyl group, and a chloroacetamide moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, which this compound is a part of, are biologically active and exhibit psychotropic and cerebroprotective effects . These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .

Cellular Effects

Related compounds, such as piracetam, influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .

Molecular Mechanism

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

The dosage effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide in animal models are not well-documented. Related compounds, such as piracetam, have been studied. For example, piracetam has an extremely low acute toxicity, with an LD50 of 5.6 g/kg for rats and 20 g/kg for mice .

Metabolic Pathways

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Transport and Distribution

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Subcellular Localization

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide typically involves the reaction of chloroacetamide with a benzylamine derivative that contains a pyrrolidinone ring. One common method involves the following steps:

    Starting Materials: Chloroacetamide and 4-(2-oxopyrrolidin-1-yl)benzylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.

    Procedure: The chloroacetamide is added to a solution of the benzylamine derivative in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of new amides, thioethers, or ethers.

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A nootropic compound with a similar pyrrolidinone structure but lacking the chloroacetamide moiety.

    Phenotropil: Another nootropic with a pyrrolidinone ring, known for its cognitive-enhancing effects.

    2-chloro-N-benzylacetamide: Similar in structure but without the pyrrolidinone ring.

Uniqueness

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide is unique due to the combination of its chloroacetamide and pyrrolidinone moieties, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHHGYIVPDNUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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